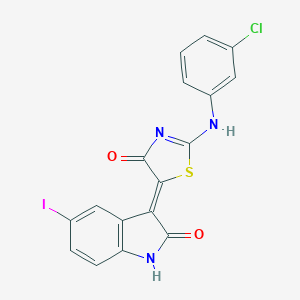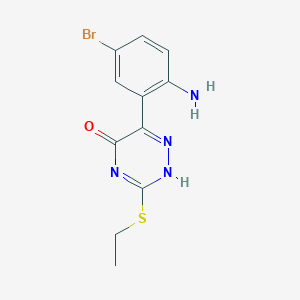![molecular formula C25H20N4O3S B308535 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308535.png)
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone, also known as MBZM, is a novel compound that has been extensively studied for its potential applications in scientific research. MBZM is a benzoxazepine derivative that was first synthesized in 2006 by researchers at the University of California, San Diego. Since then, MBZM has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety, and the modulation of its activity by this compound may contribute to its anxiolytic effects. This compound may also act on other neurotransmitter systems, including the serotonin and dopamine systems, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, which may contribute to its mood-regulating effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established. This makes it a readily available compound for researchers. Another advantage is that it has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a promising candidate for further research in the field of neuroscience. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Another limitation is that it has not yet been tested in humans, which makes it difficult to extrapolate its effects to human populations.
Direcciones Futuras
There are several future directions for research on 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One direction is to further investigate its mechanism of action, particularly its effects on the GABA-A receptor and other neurotransmitter systems. Another direction is to test its effects in human populations, particularly in the treatment of anxiety and depression. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and stroke, and further research in these areas may be warranted.
Métodos De Síntesis
The synthesis of 1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a multi-step process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-bromoanisole with 2-(chloromethyl)oxirane in the presence of a base to yield 3-(chloromethyl)anisole. This intermediate is then reacted with 3-phenylphenol in the presence of a palladium catalyst to yield 3-(3-phenoxyphenyl)propene. The final step in the synthesis involves the reaction of 3-(3-phenoxyphenyl)propene with 2-amino-4-methylthiophenol and 2-chloro-1-cyanobenzene in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
1-[3-(methylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for anxiety and depression in humans. This compound has also been studied for its potential neuroprotective effects, and has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
Propiedades
Fórmula molecular |
C25H20N4O3S |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
1-[3-methylsulfanyl-6-(3-phenoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H20N4O3S/c1-16(30)29-21-14-7-6-13-20(21)22-23(26-25(33-2)28-27-22)32-24(29)17-9-8-12-19(15-17)31-18-10-4-3-5-11-18/h3-15,24H,1-2H3 |
Clave InChI |
DZFDUSRGSUQPEF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC5=CC=CC=C5 |
SMILES canónico |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Dichlorophenyl)-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308455.png)
![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![7-[(3,4-Dimethylphenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B308461.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)


![5-[4-(Benzyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308467.png)
![6-[4-(Benzyloxy)-3-chloro-5-ethoxyphenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308468.png)

![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenyl acetate](/img/structure/B308473.png)
![10-Bromo-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylmethylsulfide](/img/structure/B308474.png)